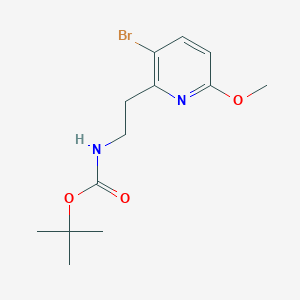

tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromo-6-methoxypyridin-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-7-10-9(14)5-6-11(16-10)18-4/h5-6H,7-8H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJNOIJREWFZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(C=CC(=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate typically involves the reaction of 3-bromo-6-methoxypyridine with tert-butyl carbamate in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

Halogen Diversity: Bromine and chlorine substituents dominate in cross-coupling reactions (e.g., Suzuki-Miyaura), while cyano or hydroxyl groups enable nucleophilic substitutions or hydrogen bonding .

Linker Impact : Ethyl/methyl chains influence pharmacokinetics; ethyl derivatives (e.g., target compound) show enhanced lipophilicity compared to methyl-linked analogs .

Commercial Viability : Discontinuation of the target compound highlights challenges in stability or synthesis scalability, whereas halogen-rich analogs remain popular despite higher costs .

Synthetic Routes : Pd-catalyzed couplings () and alkylation protocols () are common, but methoxy-directed reactions require tailored conditions .

Biological Activity

tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group and a brominated pyridine derivative. Its molecular formula is with a molecular weight of approximately 331.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H19BrN2O3 |

| Molecular Weight | 331.21 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 404.2 ± 45.0 °C at 760 mmHg |

| Flash Point | 198.3 ± 28.7 °C |

| LogP | 3.70 |

Synthesis

The synthesis of tert-butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-6-methoxypyridin-2-yl ethyl halides or other electrophilic reagents. This method allows for the introduction of the bromine atom, which plays a crucial role in the compound's reactivity and biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the binding of tert-butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate to specific molecular targets, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation, which are critical for therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer and diabetes.

- Receptor Binding : Studies have shown that it can interact with specific receptors, influencing signaling pathways that are crucial for cellular function.

- Pharmacological Applications : Ongoing research explores its potential as a building block for new drug development, particularly in creating compounds that target specific diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents can significantly affect the properties and potential applications of related compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl (6-methylpyridin-2-yl)carbamate | C12H17N2O3 | Lacks methoxy group; different biological activity |

| tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate | C13H19BrN2O3 | Contains bromine; potential for different reactivity |

| tert-Butyl (4-(6-methoxypyridin-3-yl)butanoate | C14H19N3O3 | Longer carbon chain; distinct pharmacological profile |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl carbamate derivatives with bromopyridinyl substituents?

- Methodological Answer : Nucleophilic substitution and coupling reactions are typical. For example, describes a protocol using potassium carbonate in DMF at 80°C for 12 hours to introduce ether or carbamate linkages in pyridine derivatives. This method minimizes side reactions and ensures efficient yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS) are essential. NMR identifies substitution patterns on the pyridine ring, while HRMS (e.g., exact mass analysis in ) confirms molecular weight and purity. X-ray crystallography (using SHELX programs, as in ) resolves stereochemical ambiguities .

Q. How should researchers handle brominated carbamates to ensure stability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C, shielded from light. Safety data sheets ( ) recommend rigorous moisture control to prevent hydrolysis of the bromo group and carbamate cleavage. Use amber vials and desiccants for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent tert-butyl carbamate deprotection during functionalization?

- Methodological Answer : Avoid strongly acidic/basic conditions. highlights using mild reagents (e.g., TFA in dichloromethane) for selective deprotection. Monitor reactions via TLC or LC-MS to detect premature cleavage .

Q. What strategies mitigate racemization in chiral carbamate intermediates derived from this compound?

- Methodological Answer : Use low-temperature reactions (<0°C) and chiral auxiliaries. discusses enantioselective syntheses where steric hindrance from the tert-butyl group reduces racemization. Polarimetry and chiral HPLC validate enantiopurity .

Q. How do hydrogen-bonding interactions in crystalline lattices affect the compound’s solubility and reactivity?

- Methodological Answer : Crystal packing analysis (via SHELXL, ) reveals intermolecular H-bonds between the carbamate carbonyl and pyridinyl methoxy groups. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Q. What challenges arise in Suzuki-Miyaura cross-coupling of the bromopyridinyl moiety, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.